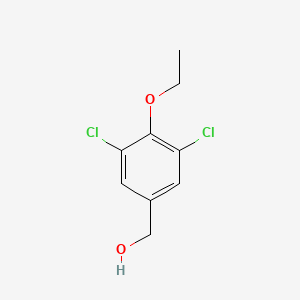

(3,5-Dichloro-4-ethoxyphenyl)methanol

説明

Structural Classification and Significance within Dichloro-Ethoxyphenyl Methanol (B129727) Architectures

(3,5-Dichloro-4-ethoxyphenyl)methanol belongs to the structural class of benzyl (B1604629) alcohols. drugbank.com These are organic compounds characterized by a hydroxymethyl group (-CH₂OH) attached to a benzene (B151609) ring. nih.gov The core structure of this particular molecule is a phenylmethanol group, which is further substituted with two chlorine atoms at the 3 and 5 positions and an ethoxy group (-OCH₂CH₃) at the 4 position of the benzene ring.

The significance of this specific substitution pattern lies in the interplay of the electronic effects of the substituents. The two chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the benzylic alcohol. The ethoxy group, conversely, is an electron-donating group. This combination of electron-withdrawing and -donating groups on the same aromatic ring can lead to unique chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis.

The dichloro-ethoxyphenyl methanol architecture is a subset of a larger family of substituted aryl methanols that are pivotal in medicinal chemistry and materials science. ontosight.ai The presence and position of halogen and alkoxy groups can significantly impact the biological activity and physical properties of molecules containing this scaffold.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 664319-19-1 | C₉H₁₀Cl₂O₂ | 221.08 |

| 3,5-Dichlorobenzyl alcohol | 60211-57-6 | C₇H₆Cl₂O | 177.03 |

| 4-Hydroxybenzyl alcohol | 623-05-2 | C₇H₈O₂ | 124.14 |

| 3,5-Dihydroxybenzyl alcohol | 29654-55-5 | C₇H₈O₃ | 140.14 |

Note: Data for this compound is based on supplier information due to limited published research. Data for related compounds is for comparative purposes. synquestlabs.comlifechempharma.comnih.gov

Historical Context of Related Aryl Methanols in Synthetic Research

The study of aryl methanols, or benzyl alcohols, has a rich history intertwined with the development of synthetic organic chemistry. Benzyl alcohol itself, the simplest aromatic alcohol, has been a fundamental building block for over a century. nih.gov Historically, the synthesis and reactions of substituted benzyl alcohols have been a cornerstone of research, driven by their utility in creating a vast array of more complex molecules.

In the mid-20th century, the focus of medicinal chemistry often revolved around the systematic modification of aromatic scaffolds to understand structure-activity relationships. acs.org Substituted benzyl alcohols were key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The introduction of halogen and alkoxy substituents onto the aromatic ring was a common strategy to modulate the lipophilicity, electronic properties, and metabolic stability of target molecules.

The development of new synthetic methods has continually expanded the accessibility and utility of complex aryl methanols. For instance, the advent of powerful reducing agents in the early 20th century provided efficient routes to benzyl alcohols from the corresponding benzoic acids or aldehydes. More recent advances in catalysis, particularly transition-metal-catalyzed cross-coupling reactions, have further revolutionized the synthesis of highly functionalized aryl methanols.

Overview of Research Trajectories for Complex Chemical Building Blocks

The field of organic synthesis is increasingly focused on the development and utilization of complex chemical building blocks. chemscene.com These are relatively small, structurally diverse molecules that can be readily incorporated into the synthesis of larger, more complex targets. This approach offers several advantages over linear synthesis, including increased efficiency, modularity, and the ability to rapidly generate libraries of related compounds for screening. illinois.edu

One significant research trajectory is the design of building blocks with precisely controlled three-dimensional structures. illinois.edu The spatial arrangement of atoms in a molecule is critical for its biological activity, and incorporating this complexity early in a synthetic sequence can be highly advantageous. Substituted aryl methanols, with their defined substitution patterns, can serve as platforms for the construction of molecules with specific three-dimensional architectures.

Another key trend is the development of greener and more sustainable synthetic methods. chemindigest.com This includes the use of catalysis to minimize waste and the exploration of bio-based feedstocks. Research into enzymatic and chemoenzymatic methods for the synthesis of complex building blocks is an active area of investigation.

The integration of automated synthesis and high-throughput screening is also transforming the landscape of chemical research. illinois.edu The ability to rapidly synthesize and test large numbers of compounds is accelerating the discovery of new materials and therapeutics. Complex building blocks like this compound are well-suited for use in these automated platforms.

Structure

3D Structure

特性

IUPAC Name |

(3,5-dichloro-4-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOSOAGZOREYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 4 Ethoxyphenyl Methanol

Established Synthetic Routes and Optimizations

The synthesis of (3,5-Dichloro-4-ethoxyphenyl)methanol is not widely detailed in readily available literature, necessitating the design of a plausible multi-step synthetic pathway based on established organic chemistry principles and analogous transformations. A logical approach involves the initial synthesis of a substituted aromatic precursor, followed by functional group manipulations to yield the target benzyl (B1604629) alcohol.

Multi-Step Synthesis Strategies

A common and practical multi-step synthesis would likely commence from a commercially available substituted phenol. A proposed synthetic route is outlined below:

Formylation of 2,6-Dichlorophenol (B41786): The synthesis can begin with the formylation of 2,6-dichlorophenol to produce 3,5-dichloro-4-hydroxybenzaldehyde (B186874). A well-established method for this transformation is the Duff reaction or a similar electrophilic aromatic substitution. For instance, reacting 2,6-dichlorophenol with hexamethylenetetramine in glacial acetic acid, followed by hydrolysis with sulfuric acid, can yield the desired aldehyde in good yields (e.g., 84%).

Williamson Ether Synthesis: The next step involves the etherification of the hydroxyl group to introduce the ethoxy moiety. This can be achieved through the Williamson ether synthesis, where 3,5-dichloro-4-hydroxybenzaldehyde is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base like potassium carbonate. This reaction converts the phenolic hydroxyl group into an ethoxy group, yielding 3,5-dichloro-4-ethoxybenzaldehyde (B2699297).

Reduction of the Aldehyde: The final step is the reduction of the aldehyde functional group to a primary alcohol. This can be accomplished using a variety of reducing agents. A common and effective choice is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This reagent selectively reduces the aldehyde to the corresponding benzyl alcohol, this compound, without affecting the aromatic rings or the ether linkage.

An alternative, though potentially longer, route could involve the synthesis of 3,5-dichloro-4-ethoxybenzoic acid as an intermediate. This would follow a similar initial pathway of chlorination and etherification of a suitable precursor like 4-hydroxybenzoic acid. The resulting 3,5-dichloro-4-ethoxybenzoic acid would then be reduced to the target alcohol. This reduction is typically more challenging than aldehyde reduction and often requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. nih.gov

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Formylation | 2,6-Dichlorophenol | Hexamethylenetetramine, Acetic Acid, Sulfuric Acid | 3,5-Dichloro-4-hydroxybenzaldehyde |

| 2 | Etherification | 3,5-Dichloro-4-hydroxybenzaldehyde | Ethyl Iodide, Potassium Carbonate | 3,5-Dichloro-4-ethoxybenzaldehyde |

| 3 | Reduction | 3,5-Dichloro-4-ethoxybenzaldehyde | Sodium Borohydride | This compound |

Convergent and Divergent Synthesis Approaches

While a linear synthesis, as described above, is a straightforward approach, convergent and divergent strategies could be employed for the synthesis of this compound, particularly in the context of generating a library of related compounds.

Divergent Synthesis: A divergent strategy would utilize a common intermediate to generate a variety of structurally related compounds. prepchem.com For example, 3,5-dichloro-4-hydroxybenzaldehyde could serve as a key intermediate. From this single compound, a library of analogues could be synthesized by reacting it with a range of alkyl halides to produce various alkoxybenzaldehydes. Subsequent reduction of these aldehydes would then yield a series of (3,5-dichloro-4-alkoxyphenyl)methanols, with this compound being one member of this library. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Impact of Protecting Group Strategies

In the proposed synthetic routes, the use of protecting groups is not strictly necessary due to the specific functional groups present and the intended transformations. The reduction of the aldehyde with sodium borohydride is selective and would not affect the ether linkage or the aromatic chlorides.

However, in more complex syntheses or if alternative reagents were used, protecting groups could become crucial. For instance, if a more reactive organometallic intermediate were to be prepared from a molecule containing the hydroxyl group, this group would first need to be protected to prevent it from interfering with the desired reaction. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS), benzyl ethers, or acetals. The choice of protecting group would depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal to regenerate the hydroxyl group at the appropriate stage of the synthesis.

Novel and Green Chemistry Approaches in its Synthesis

Recent advancements in chemical synthesis have focused on the development of more sustainable and efficient methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Synthesis Innovations

The reduction of the intermediate aldehyde or a potential carboxylic acid precursor is a key step where catalytic methods can be implemented.

Catalytic Hydrogenation: Instead of using stoichiometric reducing agents like NaBH₄ or LiAlH₄, which generate significant waste, catalytic hydrogenation presents a greener alternative. For the reduction of 3,5-dichloro-4-ethoxybenzaldehyde, this would involve reacting the aldehyde with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is highly atom-economical, with water being the only byproduct. For the reduction of a carboxylic acid intermediate like 3,5-dichloro-4-ethoxybenzoic acid, more specialized catalysts, such as those based on ruthenium or platinum-tin, under higher pressures and temperatures, have shown high selectivity for the formation of benzyl alcohols. qub.ac.ukmanchester.ac.uk

Transfer Hydrogenation: Another green alternative is transfer hydrogenation. This method uses a safe, easily handled hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). This avoids the need for high-pressure hydrogenation equipment.

Table 2: Comparison of Reduction Methods for the Aldehyde Intermediate

| Method | Reducing Agent/System | Advantages | Disadvantages |

| Conventional | Sodium Borohydride (NaBH₄) | Mild, selective, easy to handle | Generates stoichiometric waste |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | High atom economy, clean | Requires specialized high-pressure equipment |

| Transfer Hydrogenation | Isopropanol/Formic Acid, Ru or Ir catalyst | Avoids high-pressure H₂, uses safer reagents | Catalyst can be expensive |

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. rsc.org

The reduction of the aldehyde or carboxylic acid intermediate in the synthesis of this compound could be adapted to a flow process. For instance, a solution of 3,5-dichloro-4-ethoxybenzaldehyde could be continuously pumped through a heated tube packed with a solid-supported catalyst (a packed-bed reactor) in a stream of hydrogen gas. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity of the final product. Furthermore, the use of immobilized catalysts simplifies product purification as the catalyst remains in the reactor. Flow chemistry can also enable the safe use of reactive intermediates and reagents, making it a promising technology for the sustainable production of fine chemicals. durham.ac.uk

Sustainable Synthetic Pathways and Atom Economy

In modern pharmaceutical and chemical manufacturing, the principles of green chemistry are paramount, guiding the development of synthetic routes that are both efficient and environmentally benign. unitar.org The synthesis of this compound can be evaluated through the lens of sustainability, with a significant focus on atom economy. Atom economy, a concept developed to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.govrsc.org Reactions with high atom economy maximize the use of starting materials, thereby minimizing waste. jocpr.com

The environmental impact of a synthesis is often quantified by the E-factor, which measures the mass ratio of waste to the desired product. In the pharmaceutical industry, E-factors can be notoriously high, often between 25 and 100, highlighting the urgent need for more sustainable practices. nih.gov By adopting methodologies with higher atom economy, the E-factor can be significantly reduced.

Table 1: Principles of Green Chemistry in Synthesis

| Principle | Application in Synthesizing this compound |

|---|---|

| Atom Economy | Designing reaction pathways where the maximum number of atoms from the reactants are incorporated into the product. |

| Use of Catalysis | Employing catalytic methods (e.g., palladium-catalyzed cross-couplings) over stoichiometric reagents to reduce waste. |

| Safer Solvents | Utilizing environmentally benign solvents or exploring solvent-free conditions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and improving yields and selectivity. Key transformations potentially involved in its synthesis include palladium-catalyzed cross-coupling reactions like the Stille and Suzuki couplings for forming the carbon skeleton, and an oxidation step like the Swern oxidation to introduce the alcohol functionality. wikipedia.orglibretexts.orgnumberanalytics.com

Elucidation of Reaction Pathways, including Stille Coupling, Suzuki Coupling, and Swern Oxidation

Stille Coupling

The Stille reaction is a versatile carbon-carbon bond-forming reaction that couples an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups. uwindsor.ca

The catalytic cycle of the Stille coupling is generally understood to involve three main steps: wikipedia.orgnumberanalytics.com

Oxidative Addition: A Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. This step is often the rate-determining step in the cycle. numberanalytics.comlibretexts.org

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium center, displacing the halide or pseudohalide, to form a new Pd(II) complex. wikipedia.orglibretexts.org The rate of this step can be influenced by the ligands on the palladium and the nature of the organostannane.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org For this to occur, the organic ligands typically need to be in a cis orientation on the palladium complex. libretexts.org

Suzuki Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgwikipedia.org It is widely used in academic and industrial synthesis due to the low toxicity and high stability of the boron reagents. mt.com

The mechanism of the Suzuki reaction is similar to the Stille reaction and involves the following key steps: libretexts.org

Oxidative Addition: A Pd(0) species adds to the organic halide (R¹-X) to create a Pd(II) intermediate. libretexts.org With benzylic halides, this step can proceed with inversion of stereochemistry. wikipedia.org

Reductive Elimination: The final step is the elimination of the coupled product (R¹-R²), which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org This step proceeds from a cis-complex and is generally fast. libretexts.org

Swern Oxidation

The Swern oxidation is a widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively, under mild conditions. wikipedia.orgmissouri.edu It utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride. wikipedia.orgchemistryhall.com

The mechanism proceeds through several distinct stages: wikipedia.orgalfa-chemistry.com

Activation of DMSO: At low temperatures (typically below -60 °C), DMSO reacts with oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate. numberanalytics.comwikipedia.org

Formation of Alkoxysulfonium Salt: The alcohol substrate adds to the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing chloride and forming an alkoxysulfonium salt. wikipedia.org

Ylide Formation and Elimination: A hindered, non-nucleophilic base, such as triethylamine, is added to deprotonate the carbon adjacent to the sulfonium (B1226848) center, forming a sulfur ylide. wikipedia.org This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the collapse of the intermediate to form the desired carbonyl compound, dimethyl sulfide, and the protonated base. wikipedia.orgalfa-chemistry.com The deprotonation of the alkoxysulfonium intermediate is often the rate-determining step. acs.org

Stereochemical Control in Synthesis

While this compound is an achiral molecule, considerations of stereochemistry are crucial when synthetic routes involve chiral intermediates or when adapting the synthesis for chiral analogues.

In palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting material can influence the product. For instance, the oxidative addition step in Suzuki couplings of benzylic halides can proceed with inversion of stereochemistry. wikipedia.org However, subsequent isomerization of the palladium complex can complicate the stereochemical outcome. wikipedia.org For vinyl halides and vinylboron reagents, the Suzuki coupling generally proceeds with retention of the double bond geometry. wikipedia.org

The synthesis of chiral benzylic alcohols is a significant area of research. organic-chemistry.org Asymmetric reduction of a corresponding ketone (3,5-dichloro-4-ethoxybenzaldehyde) would be a direct method to produce a chiral version of the target molecule, where a deuterium (B1214612) label could impart chirality. Chemoenzymatic methods, for example, using alcohol dehydrogenase, can provide high levels of enantiomeric purity in the synthesis of isotopically labeled chiral benzyl alcohols. nih.gov Similarly, asymmetric transfer hydrogenation reactions are powerful tools for producing enantioenriched secondary alcohols. beilstein-journals.org

In the context of the Swern oxidation, the reaction conditions are mild enough that racemization of adjacent chiral centers is generally low, making it a suitable method for the synthesis of optically active compounds. alfa-chemistry.com

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of many chemical reactions is dictated by a competition between the fastest-forming product (the kinetic product) and the most stable product (the thermodynamic product). wikipedia.orglibretexts.org The reaction conditions, particularly temperature and reaction time, can be manipulated to favor one over the other. wikipedia.org

Table 2: Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Favored Product | The product that is formed fastest (lowest activation energy). jackwestin.com | The most stable product (lowest Gibbs free energy). jackwestin.com |

| Reaction Conditions | Typically lower temperatures and shorter reaction times. wikipedia.org | Typically higher temperatures and longer reaction times to allow for equilibration. wikipedia.org |

| Reversibility | The reaction is effectively irreversible under the conditions used. | The reaction is reversible, allowing products to interconvert. wikipedia.org |

In the context of the key transformations:

Suzuki and Stille Couplings: The various steps in the catalytic cycles have different rates. The oxidative addition or transmetalation is often the rate-determining step. numberanalytics.comnih.gov The reductive elimination step is typically fast and irreversible, meaning the product distribution is generally under kinetic control once the key palladium intermediate is formed. libretexts.org However, isomerization of intermediates within the catalytic cycle (e.g., cis to trans) can occur, adding a layer of thermodynamic consideration. uwindsor.calibretexts.org For example, the initially formed cis-palladium complex after oxidative addition often rapidly isomerizes to the more stable trans-complex. wikipedia.org

Swern Oxidation: The Swern oxidation is performed at very low temperatures (e.g., -78 °C) to control the exothermic reaction between DMSO and oxalyl chloride and to prevent side reactions. wikipedia.org These conditions strongly favor kinetic control. The reaction is designed to be rapid and irreversible once the base is added. If the reaction is allowed to warm, side reactions can occur, indicating that the desired kinetic pathway is only favored under specific, low-temperature conditions.

By carefully selecting catalysts, ligands, bases, solvents, and temperature, chemists can navigate the kinetic and thermodynamic landscapes of these reactions to selectively synthesize target molecules like this compound.

Chemical Reactivity and Functional Group Transformations of 3,5 Dichloro 4 Ethoxyphenyl Methanol

Reactivity of the Hydroxyl Group

The primary benzylic alcohol moiety in (3,5-Dichloro-4-ethoxyphenyl)methanol is a versatile functional group capable of undergoing a variety of transformations common to alcohols, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: The reaction of this compound with carboxylic acids, acyl halides, or acid anhydrides yields the corresponding esters. Acid catalysts, such as sulfuric acid, are typically employed when reacting with carboxylic acids (Fischer esterification). Alternatively, for a more rapid and often higher-yielding reaction under milder conditions, an acyl chloride or anhydride (B1165640) can be used in the presence of a base like pyridine (B92270) or triethylamine.

Etherification: Transformation into an ether can be accomplished through several methods. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Additionally, chemoselective methods for the etherification of benzylic alcohols are available. For instance, systems using 2,4,6-trichloro-1,3,5-triazine and an alcohol like methanol (B129727) or ethanol (B145695) can selectively convert benzylic alcohols to their corresponding ethers in the presence of other types of hydroxyl groups. researchgate.net The reverse reaction, cleavage of an ether to form the alcohol, is exemplified by the biotransformation of the related compound 3,5-dichloro-p-anisyl alcohol, where demethylation of the methoxy (B1213986) group yields 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction | Reagents | Product Type |

|---|---|---|

| Esterification | R-COOH, H⁺ catalyst | Benzyl (B1604629) Ester |

| R-COCl, Pyridine | Benzyl Ester |

| Etherification | 1. NaH 2. R-X | Benzyl Ether |

Oxidation and Reduction Pathways

The oxidation state of the benzylic carbon can be readily modified.

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are used to selectively oxidize the alcohol to 3,5-dichloro-4-ethoxybenzaldehyde (B2699297), preventing over-oxidation.

To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will fully oxidize the alcohol to 3,5-dichloro-4-ethoxybenzoic acid. This type of transformation has been observed in the biotransformation of the analogous compound, 3,5-dichloro-4-hydroxybenzyl alcohol, which is oxidized to 3,5-dichloro-4-hydroxybenzoate. nih.gov

Reduction: The benzylic alcohol functional group is already in a reduced state. Further reduction is not a typical functional group transformation. While the aromatic ring can be reduced under forcing conditions (e.g., catalytic hydrogenation at high pressure and temperature), this is a transformation of the arene core rather than the hydroxyl group itself.

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group but can be converted into one, allowing for nucleophilic substitution. This is typically achieved by protonating the alcohol under acidic conditions to form a good leaving group (water) or by converting it to a sulfonate ester (e.g., tosylate or mesylate). A more direct method involves reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol directly into the corresponding benzyl chloride or benzyl bromide, respectively. These resulting benzylic halides are valuable synthetic intermediates, being highly susceptible to Sₙ1 and Sₙ2 reactions.

Reactivity of the Aryl Halides

The two chlorine atoms attached to the aromatic ring are potential sites for carbon-carbon bond formation via cross-coupling reactions. Their reactivity in nucleophilic aromatic substitution is also a key consideration.

Cross-Coupling Reactions (e.g., Stille, Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C bonds. Aryl chlorides are typically less reactive than the corresponding bromides and iodides, often necessitating more specialized catalytic systems with electron-rich, bulky phosphine (B1218219) ligands to facilitate the rate-limiting oxidative addition step. diva-portal.orglibretexts.org

Suzuki Reaction: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. diva-portal.orglibretexts.orgorganic-chemistry.org It is widely used for the synthesis of biaryl compounds. For substrates like this compound, both mono- and di-substitution are possible, with reaction conditions being tuned to favor one over the other. Studies on other dichloro-heteroaromatics have demonstrated the feasibility of such couplings. nih.govnih.govresearchgate.net

Stille Reaction: The Stille reaction involves the coupling of the aryl chloride with an organostannane (organotin) reagent, catalyzed by palladium. u-tokyo.ac.jporganic-chemistry.orgwikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.govmdpi.com This reaction is a powerful method for the arylation of olefins. mdpi.com

Sonogashira Reaction: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org It uniquely requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base. libretexts.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Chlorides

| Reaction Name | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl, Styrene, etc. |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | Biaryl, Ketone, etc. |

| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing aryl halides with nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In this compound, the aromatic ring is substituted with two moderately electron-withdrawing chlorine atoms, a weakly electron-withdrawing hydroxymethyl group, and a strongly electron-donating ethoxy group. The powerful activating effect of the para-ethoxy group, combined with the absence of strong ortho/para electron-withdrawing groups relative to the chlorine atoms, significantly deactivates the ring for SₙAr. Therefore, displacing the chlorine atoms via an SₙAr mechanism would be challenging and likely require harsh reaction conditions, such as very high temperatures and extremely strong nucleophiles. For this substrate, cross-coupling reactions are the more synthetically viable pathways for functionalizing the C-Cl bonds.

Directed Ortho Metalation Studies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org In the case of this compound, there are several potential directing groups: the ethoxy group, the two chlorine atoms, and the hydroxymethyl group, which upon deprotonation would form a benzylic alkoxide.

The regioselectivity of the lithiation of this compound would be determined by the relative directing ability of these groups. The hierarchy of directing group strength has been a subject of extensive study. uwindsor.ca Generally, alkoxide groups are potent DMGs. The ethoxy group is also a recognized DMG, although typically weaker than an alkoxide. The chlorine atoms, being electron-withdrawing, increase the kinetic acidity of the ortho protons, thereby facilitating deprotonation at the adjacent positions.

Upon treatment with a strong base like n-butyllithium, the acidic proton of the hydroxymethyl group is abstracted first to form a lithium alkoxide. This in-situ generated alkoxide is a powerful DMG and is expected to direct the second deprotonation to one of its ortho positions. However, in this specific molecule, both positions ortho to the benzylic alkoxide are already substituted with chlorine atoms. Therefore, the directing influence of the other substituents becomes crucial.

The ethoxy group directs lithiation to its ortho positions, which are the C3 and C5 positions, both of which are occupied by chlorine atoms. The chlorine atoms themselves direct lithiation to their ortho positions. For the chlorine at C3, the ortho positions are C2 and C4. For the chlorine at C5, the ortho positions are C4 and C6. The C4 position is substituted with the ethoxy group. This leaves the C2 and C6 positions as potential sites for lithiation.

Given the substitution pattern, the most probable sites for lithiation are the C2 and C6 positions, which are ortho to the chlorine atoms and meta to the ethoxy and hydroxymethyl groups. The combined electron-withdrawing effect of the two chlorine atoms and the ethoxy group would render the C2 and C6 protons the most acidic on the aromatic ring. It is plausible that a di-lithiation could occur, with the first equivalent of base deprotonating the alcohol and the second deprotonating one of the ortho positions to the chlorine atoms.

| Directing Group | Predicted Site of Lithiation | Rationale |

|---|---|---|

| -CH₂O⁻ (from -CH₂OH) | C2 and C6 (ortho to Cl) | The primary directing group, the in-situ formed alkoxide, has its ortho positions blocked. The reaction is then directed by the next most activating groups in concert with the overall acidity of the ring protons. |

| -OCH₂CH₃ | C3 and C5 (blocked by Cl) | The ortho positions to the ethoxy group are substituted. |

| -Cl (at C3 and C5) | C2 and C6 | The protons at C2 and C6 are ortho to the electron-withdrawing chlorine atoms, increasing their acidity and making them susceptible to deprotonation. |

Note: The data in the table is based on established principles of directed ortho metalation, as direct experimental data for this compound is not available in the reviewed literature.

Ethereal Linkage Stability and Transformations

The ethoxy group in this compound is an aryl alkyl ether. The stability and reactivity of this ether linkage are influenced by the electronic nature of the aromatic ring and the reaction conditions.

The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, typically achieved under strongly acidic conditions. libretexts.org The reaction mechanism usually involves the protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base (e.g., bromide or iodide) on the alkyl group in an SN2 reaction, or formation of a carbocation in an SN1 pathway for tertiary alkyl groups. For an ethyl group, the SN2 pathway is expected to be dominant.

The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring would decrease the electron density on the ether oxygen, making it less basic and thus more resistant to protonation. Consequently, more forcing acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures) would likely be required to achieve cleavage of the ethoxy group in this compound compared to an unsubstituted phenyl ethyl ether.

The ethoxy group in this compound is expected to be stable under a range of common reaction conditions.

Basic and Nucleophilic Conditions: Aryl ethers are generally stable to bases and nucleophiles. Therefore, the ethoxy group would remain intact during reactions involving bases, such as the directed ortho metalation described above, or when the benzylic alcohol is reacted with nucleophiles.

Oxidizing and Reducing Conditions: The ethoxy group is typically stable to many common oxidizing and reducing agents that are used to transform the benzylic alcohol. For instance, mild oxidation of the alcohol to the corresponding aldehyde would not affect the ether linkage. Similarly, many reducing conditions would leave the ether intact.

Acidic Conditions: As discussed, the ethoxy group is susceptible to cleavage under strong acidic conditions. Under mildly acidic conditions, the ether linkage is generally stable. The stability of the benzylic alcohol functionality under strong acid-catalyzed ether cleavage conditions should also be considered, as it could undergo side reactions such as dehydration or rearrangement. researchgate.net

| Reaction Condition | Stability of Ethoxy Group | Potential Side Reactions of the Molecule |

|---|---|---|

| Strongly Acidic (e.g., HBr, reflux) | Likely to cleave | Dehydration or rearrangement of the benzylic alcohol. |

| Mildly Acidic (e.g., acetic acid) | Stable | Esterification of the benzylic alcohol. |

| Strongly Basic (e.g., n-BuLi, NaOH) | Stable | Deprotonation of the benzylic alcohol. |

| Mild Oxidizing Agents (e.g., PCC) | Stable | Oxidation of the benzylic alcohol to an aldehyde. |

| Mild Reducing Agents (e.g., NaBH₄) | Stable | No reaction at the benzylic alcohol. |

Advanced Analytical and Spectroscopic Characterization Techniques for 3,5 Dichloro 4 Ethoxyphenyl Methanol

High-Resolution Spectroscopic Analysis and Theoretical Correlations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (3,5-Dichloro-4-ethoxyphenyl)methanol, a combination of 1D and 2D NMR experiments would provide a complete assignment of its proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753), ethoxy, and hydroxyl protons. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a singlet. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating ethoxy group. The hydroxyl proton signal's position can vary and may be broadened due to chemical exchange; its identity can be confirmed by a "D₂O shake" experiment, which would cause the peak to disappear. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six unique signals corresponding to the different carbon environments in the molecule. The chemical shifts would be predictable based on substituent effects. The carbon atoms bonded to chlorine would be significantly downfield, as would the carbon attached to the ethoxy group.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The following table presents predicted chemical shifts (δ) in ppm, relative to TMS. These are estimates based on analogous structures and established substituent effects.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Ar-H | ~7.30 | ~128.5 | s (2H) |

| -CH₂OH | ~4.65 | ~64.0 | s (2H) |

| -OH | Variable (e.g., 2.0-4.0) | - | br s (1H) |

| -OCH₂CH₃ | ~4.10 | ~69.0 | q (2H) |

| -OCH₂CH₃ | ~1.45 | ~15.5 | t (3H) |

| Ar-C-CH₂OH | - | ~138.0 | s |

| Ar-C-Cl | - | ~129.0 | s |

| Ar-C-OEt | - | ~152.0 | s |

s = singlet, t = triplet, q = quartet, br = broad

2D-NMR Spectroscopy: To unambiguously assign these signals and confirm the molecular structure, several 2D-NMR techniques would be employed:

COSY (Correlation Spectroscopy): Would show a clear correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (e.g., Ar-H with Ar-C, -CH₂OH with its carbon, and the ethoxy protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which are crucial for piecing together the molecular framework. For instance, correlations would be expected from the methylene protons of the ethoxy group to the aromatic carbon C4, and from the benzylic methylene protons to the aromatic carbons C2, C6, and C1.

Advanced NMR Techniques:

Solid-State NMR (SS-NMR): In the absence of a suitable solvent or for the study of crystalline forms, SS-NMR could provide information on the molecular structure and packing in the solid state.

Dynamic NMR (D-NMR): Variable temperature NMR studies could be used to investigate conformational dynamics, such as the rotational barrier of the ethoxy group or the hydroxymethyl group, although significant barriers are not expected at typical measurement temperatures.

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule.

FT-IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretching of the alcohol group, typically in the 3200-3500 cm⁻¹ region, with the broadening due to hydrogen bonding. libretexts.org Other key absorptions would include the C-H stretching of the aromatic ring and the aliphatic groups, C-O stretching for the alcohol and ether linkages, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic C=C stretching vibrations, which are often strong in Raman spectra, would be clearly visible. The symmetric stretching of the substituted benzene (B151609) ring would also be a prominent feature.

Computational Support: To provide a robust assignment of the observed vibrational bands, theoretical calculations using methods like Density Functional Theory (DFT) would be invaluable. nih.govijaemr.com By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated and compared with the experimental data, allowing for a detailed assignment of each vibrational mode. theaic.org

Predicted Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3500 | Weak | Strong, Broad (IR) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| Aromatic C=C Stretch | 1550-1600 | 1550-1600 | Medium-Strong |

| C-O Stretch (Alcohol) | ~1050 | Weak | Strong (IR) |

| C-O Stretch (Ether) | ~1250 (asym), ~1040 (sym) | ~1250 | Strong (IR) |

| C-Cl Stretch | 650-800 | 650-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, thereby confirming the elemental formula (C₉H₁₀Cl₂O₂). The isotopic pattern of the molecular ion peak would be characteristic, showing an [M]⁺, [M+2]⁺, and [M+4]⁺ pattern with a relative intensity ratio of approximately 9:6:1, which is indicative of the presence of two chlorine atoms. wpmucdn.com

Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo several characteristic fragmentation pathways:

Alpha-Cleavage: The most common fragmentation for benzyl (B1604629) alcohols is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a hydrogen atom or the hydroxymethyl group. However, the most favorable fragmentation would be the loss of the hydrogen from the alcohol, forming a stable oxonium ion. A more significant fragmentation would be the cleavage of the bond between the aromatic ring and the CH₂OH group, leading to a stable benzylic cation.

Loss of Water: Dehydration, involving the elimination of a water molecule (M-18), is a common pathway for alcohols. libretexts.org

Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group would result in a highly stable tropylium-like cation (m/z 205, C₈H₇Cl₂O⁺).

Ether Fragmentation: The ethoxy group can fragment through the loss of an ethyl radical (•CH₂CH₃) to form a phenonium ion, or through the loss of ethene (C₂H₄) via a rearrangement process.

Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is also a possible pathway.

Predicted Key Fragments in EI-MS:

| m/z (predicted) | Proposed Fragment Ion | Formation Pathway |

| 220/222/224 | [C₉H₁₀Cl₂O₂]⁺• | Molecular Ion |

| 205/207/209 | [C₈H₇Cl₂O]⁺ | Loss of •CH₂OH |

| 191/193/195 | [C₉H₉Cl₂O]⁺ | Loss of •OH |

| 177/179 | [C₇H₄Cl₂O]⁺• | Loss of C₂H₅OH |

| 149 | [C₇H₆O₂]⁺ | Loss of 2 •Cl |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum would be characteristic of a substituted benzene chromophore. The π→π* transitions of the aromatic ring are expected to be the most prominent features. hnue.edu.vn

The benzene ring itself exhibits absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 255 nm. up.ac.za The substitution with chloro, ethoxy, and hydroxymethyl groups would cause a bathochromic (red) shift of these bands. The ethoxy group, being an auxochrome with lone pairs of electrons on the oxygen, would particularly contribute to this shift by extending the conjugation. The chlorine atoms would also contribute to a red shift. The expected λmax would likely fall in the 270-290 nm range for the primary absorption band. The solvent used can also influence the position of the absorption maxima. libretexts.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination: For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule. It is anticipated that the benzene ring would be planar. The ethoxy and hydroxymethyl groups would adopt specific conformations relative to the ring. A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the hydroxyl group (-OH). This group can act as both a hydrogen bond donor and acceptor, likely leading to the formation of chains or networks of molecules in the crystal lattice. nih.gov These hydrogen bonds are crucial in stabilizing the crystal packing. nih.gov

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding like aromatic alcohols. acs.org Different polymorphs can arise from variations in the hydrogen bonding network or molecular conformation. It is plausible that this compound could exhibit polymorphism, which could be investigated by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) on samples crystallized under different conditions (e.g., different solvents, temperatures).

Intermolecular Interactions and Hydrogen Bonding Networks

The physicochemical properties of this compound in condensed phases are governed by a combination of intermolecular forces. The primary and most influential of these is hydrogen bonding, facilitated by the benzylic hydroxyl (-OH) group. brainly.com This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This duality allows for the formation of extensive hydrogen bonding networks between molecules, which can range from simple dimers to complex, three-dimensional polymeric structures. mdpi.comnih.gov

These hydrogen bonds significantly influence the compound's melting point, boiling point, and solubility. The strength of the O-H covalent bond is weakened upon hydrogen bond formation, a phenomenon that can be readily observed using spectroscopic techniques. libretexts.org In Fourier-transform infrared (FTIR) spectroscopy, this weakening results in a noticeable red shift (a shift to lower wavenumbers) of the O-H stretching frequency. tandfonline.com Furthermore, the variety of hydrogen bond environments within a sample leads to a significant broadening of this absorption band, a characteristic feature for hydrogen-bonded alcohols. libretexts.orglibretexts.org

Table 1: Summary of Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength | Spectroscopic Evidence (FTIR) |

|---|---|---|---|

| Hydrogen Bonding | -OH (donor) with -OH (acceptor) | Strong | Broad, red-shifted O-H stretching band (~3300-3400 cm⁻¹) |

| Hydrogen Bonding | -OH (donor) with Ether O (acceptor) | Weak to Moderate | Contribution to the broadening of the O-H band |

| Hydrogen Bonding | -OH (donor) with Chlorine (acceptor) | Weak | Minor contribution to O-H band characteristics |

| Dipole-Dipole | C-Cl, C-O, O-H bonds | Moderate | Influences molecular packing in the solid state |

Chromatographic and Separation Science Methodologies for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities that may be present from its synthesis or degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly employed methods for this purpose.

Advanced High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

High-Performance Liquid Chromatography (HPLC)

For achiral purity assessment, reversed-phase HPLC (RP-HPLC) is the method of choice for a moderately polar compound like this compound. acs.org In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For comprehensive impurity profiling, coupling HPLC with mass spectrometry (HPLC-MS) is a powerful approach. biomedres.ussterlingpharmasolutions.com This hyphenated technique provides not only the retention time of a compound but also its mass-to-charge ratio, which is invaluable for the structural identification of unknown impurities, even at trace levels. ijprajournal.comresearchgate.net High-resolution mass spectrometry (HRMS) can further provide the elemental composition of impurities, facilitating their unambiguous identification. sterlingpharmasolutions.com

Table 3: Example RP-HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 230 nm; or Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, the direct analysis of polar compounds containing active hydrogen, such as the hydroxyl group in this compound, can be problematic, often resulting in poor peak shapes and potential on-column degradation. research-solution.comlibretexts.org

To overcome these issues, derivatization is commonly employed. researchgate.net This process chemically modifies the polar functional group to create a more volatile and thermally stable derivative. For the hydroxyl group, silylation is a widely used technique, involving reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. weber.hu

The resulting TMS ether of this compound would be significantly more volatile and exhibit improved chromatographic behavior. Analysis is typically performed on a low- to mid-polarity capillary column, and detection by mass spectrometry (GC-MS) allows for definitive peak identification based on characteristic fragmentation patterns. thermofisher.compeerj.com

Table 4: Example GC-MS Method for Analysis after Silylation

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-500 amu |

Computational and Theoretical Chemistry Investigations of 3,5 Dichloro 4 Ethoxyphenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of (3,5-Dichloro-4-ethoxyphenyl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous properties can be derived.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring, particularly on the oxygen atom of the ethoxy group and the aromatic π-system. The chlorine and hydroxymethyl substituents would also influence the electron distribution. The LUMO, conversely, is likely to be distributed over the aromatic ring and the C-Cl antibonding orbitals, indicating regions susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biorxiv.org Theoretical calculations for chlorinated aromatic compounds and substituted phenols suggest that the presence of both electron-withdrawing chlorine atoms and an electron-donating ethoxy group would modulate this gap. biorxiv.orgscispace.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the hydroxymethyl group to an aldehyde is a common transformation for benzyl (B1604629) alcohols. researchgate.netnih.govmdpi.com By mapping the potential energy surface of the reaction, chemists can identify the most probable reaction pathways, intermediate structures, and transition states.

Transition state analysis is critical for determining the activation energy of a reaction, which in turn governs the reaction rate. For the oxidation of this compound, theoretical models would calculate the geometry and energy of the transition state structure, providing insights into the bond-breaking and bond-forming processes. unipa.it Such studies on similar benzyl alcohol oxidations have been performed using DFT methods to understand the catalytic activity of various metals. researchgate.netnih.govmdpi.comunimi.it

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. liverpool.ac.uknih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted shifts are valuable for assigning peaks in experimental spectra and for confirming the molecular structure. Discrepancies between calculated and experimental shifts can also provide information about solvent effects or conformational changes. nih.govosti.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. optica.orgarxiv.orgacs.org This theoretical vibrational analysis is a powerful tool for assigning absorption bands in experimental IR spectra to specific molecular motions, such as O-H stretching, C-Cl stretching, or aromatic ring deformations. optica.orgmdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for these functional groups.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| C-O Stretch | 1250-1000 |

| C-Cl Stretch | 800-600 |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions.

The presence of the ethoxy and hydroxymethyl groups, both of which have rotatable bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. nobelprize.orgufms.br

Computational methods, such as potential energy surface scans, can be used to explore the conformational landscape. For the ethoxy group, the orientation relative to the benzene ring is of interest, with studies on ethoxybenzene suggesting that a planar conformation is most stable. researchgate.net Similarly, the rotation around the C-C bond connecting the hydroxymethyl group to the ring will have preferred orientations to minimize steric hindrance.

Molecular dynamics simulations are particularly useful for modeling how this compound interacts with its environment, be it a solvent or a crystal lattice. nih.gov

In Solvents: In a solvent, the solute molecule is constantly interacting with the surrounding solvent molecules. MD simulations can model these interactions, providing insights into solvation energies, diffusion rates, and the influence of the solvent on the conformational preferences of the molecule. nih.gov The halogen atoms on this compound can participate in halogen bonding, which could be a significant intermolecular interaction in certain solvents. nih.gov

In Crystalline Environments: In the solid state, molecules are arranged in a regular, repeating crystal lattice. The packing of molecules in the crystal is determined by a balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. rsc.org For this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds, which would likely be a dominant factor in its crystal packing. capes.gov.br Computational modeling can be used to predict the most stable crystal structures and to analyze the network of intermolecular interactions that hold the crystal together. vedantu.com Studies on substituted phenols have shown that hydrogen bonding plays a crucial role in their crystal structures. rsc.orgcapes.gov.br

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Theoretical Frameworks for Related Scaffolds

While specific QSAR and QSPR studies on this compound are not extensively documented in publicly available literature, the theoretical frameworks applied to structurally analogous compounds, such as polychlorinated diphenyl ethers and phenoxyacetic acid derivatives, provide a robust foundation for understanding its potential biological and physicochemical properties. These models establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities or physical properties.

QSAR models for related scaffolds often employ a variety of molecular descriptors to quantify structural features. These can include:

Electronic Descriptors: Parameters like electrostatic potential, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For instance, in studies of polychlorinated diphenyl ethers (PCDEs), descriptors derived from electrostatic potential, such as V(s,min) (the minimum surface electrostatic potential), have been shown to correlate well with their immunotoxicity. nih.gov

Topological Descriptors: These numerical values are derived from the graph representation of a molecule and can describe its size, shape, and branching.

Steric Descriptors: Molar volume and surface area are examples of descriptors that account for the three-dimensional arrangement of the molecule, which is critical for its interaction with biological receptors.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor used to model the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

For example, in a QSAR study on the hemolytic activity of phenoxyacetic acid-derived congeners, it was found that toxicity was correlated with descriptors such as water solubility, molecular size, and the number of hydrogen bond acceptors. mdpi.com This suggests that for this compound, the ethoxy group and the hydroxyl group, both capable of hydrogen bonding, along with the lipophilic dichlorinated phenyl ring, would be critical features in any QSAR/QSPR model.

A hypothetical QSPR model for predicting a property of this compound and related compounds could take the general form:

Property = f(Electronic Descriptors, Topological Descriptors, Steric Descriptors, Hydrophobicity)

The following table illustrates the types of descriptors that would be relevant in a QSAR/QSPR study of scaffolds related to this compound.

| Descriptor Type | Example Descriptors for Related Scaffolds | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Electrostatic Potential | The chlorine atoms and the oxygen of the ethoxy and hydroxyl groups significantly influence the electronic distribution and reactivity. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the branching and connectivity of the ethoxy group and the substitution pattern on the phenyl ring. |

| Steric | Molar Volume, Surface Area, Verloop Sterimol Parameters | The size and shape of the molecule, influenced by the chlorine atoms and the ethoxy group, are critical for binding to biological targets. |

| Hydrophobicity | LogP | The balance between the hydrophilic hydroxyl and ethoxy groups and the lipophilic dichlorophenyl ring will determine its partitioning behavior in biological systems. |

Machine Learning Applications in Predicting Synthetic Outcomes and Reactivity

The application of machine learning (ML) in chemistry is revolutionizing the prediction of reaction outcomes and the design of synthetic routes. For a molecule like this compound, ML models can be trained to predict its reactivity in various chemical transformations and to forecast the yield of its synthesis. These models learn from large datasets of known reactions to identify complex patterns that are not immediately obvious to human chemists.

A key area where machine learning has shown significant promise is in the prediction of regioselectivity in electrophilic aromatic substitution reactions. For a substituted benzene ring like that in this compound, predicting the position of an incoming electrophile can be challenging due to the competing directing effects of the substituents. A machine learning model can be trained on a vast library of similar reactions to accurately predict the most likely site of substitution. acs.orgresearchgate.net

These models typically use a combination of features to represent the reactant molecules, including:

Molecular Fingerprints: These are bit strings that encode the presence or absence of various structural features.

Quantum Mechanical Descriptors: Calculated properties such as atomic charges, bond orders, and orbital energies provide a more detailed electronic description of the molecule. acs.org

Graph-Based Representations: The molecule is treated as a graph, and graph convolutional neural networks can be used to learn features directly from the molecular structure.

The performance of these models is often evaluated using metrics such as accuracy, precision, and recall. For instance, a machine learning model for predicting the reactive site of electrophilic aromatic substitution achieved an accuracy of 93% on an internal validation set. acs.orgresearchgate.net

The following table provides a conceptual overview of how a machine learning workflow could be applied to predict the yield of a reaction involving a halogenated aromatic compound like this compound.

| Step | Description | Example Application |

| 1. Data Collection | A large dataset of reactions involving halogenated aromatic compounds is compiled, including reactants, reagents, conditions, and experimental yields. | A database of Suzuki-Miyaura cross-coupling reactions of various substituted aryl halides. ucla.edu |

| 2. Featurization | Molecules and reaction conditions are converted into numerical representations (features) that the machine learning model can process. | Use of Daylight Reaction Fingerprints (DRFP), Density Functional Theory (DFT) calculated descriptors, or other molecular fingerprints. digitellinc.com |

| 3. Model Training | A machine learning algorithm (e.g., Random Forest, Gradient Boosting, Neural Network) is trained on the featurized data to learn the relationship between the inputs and the reaction yield. | A Random Forest model is trained to predict the yield based on the features of the aryl halide, boronic acid, catalyst, and solvent. digitellinc.com |

| 4. Model Evaluation | The trained model's performance is assessed on a separate test set of reactions that it has not seen before. | The model's predictions are compared to the experimental yields, and metrics like R-squared and Mean Absolute Error are calculated. |

| 5. Prediction | The validated model can then be used to predict the yield for new, untested reactions involving similar halogenated aromatic compounds. | Predict the yield of the synthesis of this compound via a specific synthetic route. |

Machine learning models are also being developed to predict entire synthetic pathways. By treating retrosynthesis as a machine translation problem, where the product molecule is "translated" into its constituent reactants, these models can suggest viable synthetic routes to a target molecule like this compound.

Application As a Chemical Building Block and Scaffold in Complex Chemical Synthesis

Strategic Use in Constructing Polyfunctionalized Aromatic Systems

The strategic importance of (3,5-Dichloro-4-ethoxyphenyl)methanol lies in its pre-functionalized aromatic core, which allows for the regioselective introduction of additional substituents. The presence of the chlorine atoms activates the aromatic ring for certain nucleophilic aromatic substitution reactions, while also providing steric hindrance that can direct incoming groups to specific positions. The ethoxy group, a relatively stable ether linkage, modulates the electronic properties of the ring and can influence the reactivity of the benzylic alcohol.

The primary alcohol function is a key handle for a variety of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a vast array of subsequent reactions such as Wittig olefination, reductive amination, and amide bond formation. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities.

A common strategy involves the initial modification of the hydroxymethyl group, followed by transformations on the aromatic ring. For instance, the alcohol can be protected, allowing for selective manipulation of the aromatic core, such as metal-catalyzed cross-coupling reactions at the chloro-substituted positions. This sequential approach enables the controlled and predictable assembly of highly substituted aromatic structures, which are often key components of pharmaceuticals, agrochemicals, and materials with tailored properties.

Derivatization for the Synthesis of Novel Analogues and Libraries

The structural features of this compound make it an ideal scaffold for the generation of novel analogues and chemical libraries for high-throughput screening.

Design and Synthesis of Structure-Constrained Derivatives

Furthermore, the chlorine atoms can be subjected to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of amines, thiols, or other nucleophiles. This opens up avenues for creating derivatives with diverse electronic and steric properties. The combination of modifications at both the benzylic position and the aromatic ring allows for the systematic exploration of the chemical space around this scaffold.

Table 1: Representative Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Class |

| Oxidation | PCC, CH₂Cl₂ | (3,5-Dichloro-4-ethoxyphenyl)benzaldehyde |

| Etherification | NaH, R-Br, THF | 3,5-Dichloro-4-ethoxybenzyl ethers |

| Esterification | R-COCl, Pyridine (B92270) | 3,5-Dichloro-4-ethoxybenzyl esters |

| Halogenation | SOCl₂, Benzene (B151609) | 1-(chloromethyl)-3,5-dichloro-4-ethoxybenzene |

| Nucleophilic Substitution | KCN, DMSO | (3,5-Dichloro-4-ethoxyphenyl)acetonitrile |

Application in Combinatorial Chemistry Approaches

The amenability of this compound to a variety of chemical transformations makes it a valuable scaffold for combinatorial chemistry. In a typical combinatorial synthesis, the core scaffold is attached to a solid support, often via the benzylic alcohol. This allows for the use of excess reagents and simplified purification procedures.

A library of compounds can be rapidly generated by treating portions of the resin-bound scaffold with a diverse set of building blocks. For example, a library of esters can be created by reacting the immobilized alcohol with a collection of different carboxylic acids. Subsequently, if desired, the chlorine atoms could be displaced by a set of amines, further expanding the diversity of the library. This "split-and-pool" strategy can generate thousands of unique compounds in a relatively short period, which can then be screened for biological activity.

Role in Target-Oriented Synthesis of Advanced Intermediates

In the context of target-oriented synthesis, this compound can serve as a crucial starting material or a key intermediate for the construction of more complex molecules with defined biological activities. The 3,5-dichloro-4-alkoxy phenyl motif is found in a number of biologically active compounds, and this building block provides a direct entry to this important pharmacophore.

For example, in the synthesis of certain kinase inhibitors or other therapeutic agents, the dichlorinated ring system can provide key interactions with the target protein, such as halogen bonding or hydrophobic interactions. The ethoxy group can be important for tuning solubility and metabolic stability. The hydroxymethyl group provides a convenient point of attachment for linking this core to other parts of the target molecule.

The synthesis of advanced intermediates often involves a multi-step sequence where the functionality of this compound is sequentially unmasked and elaborated. For instance, the alcohol could be converted to an aldehyde, which then participates in a multi-component reaction to rapidly build molecular complexity.

Exploration of Structure-Reactivity Relationships in Scaffold Modifications

Systematic modification of the this compound scaffold allows for the exploration of structure-reactivity relationships. By observing how changes in the substitution pattern affect the outcome of chemical reactions, chemists can gain a deeper understanding of the electronic and steric effects at play.

For example, replacing the ethoxy group with other alkoxy groups of varying sizes (e.g., methoxy (B1213986), isopropoxy) can influence the rate and regioselectivity of reactions on the aromatic ring due to both steric and electronic effects. Similarly, replacing the chlorine atoms with other halogens (e.g., bromine) would alter the reactivity in cross-coupling reactions.

Studies on the reactivity of the benzylic alcohol in the presence of different substituents on the ring can provide valuable data for reaction optimization. For instance, the rate of oxidation of the alcohol may be influenced by the electron-withdrawing or -donating nature of the para-substituent. This knowledge is crucial for designing efficient and selective synthetic routes.

Future Perspectives and Emerging Research Directions for 3,5 Dichloro 4 Ethoxyphenyl Methanol Research

Integration with Artificial Intelligence and Automated Synthesis Platforms

Machine learning (ML) algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal synthetic routes, and even design novel derivatives with desired properties. researchgate.netmdpi.com For (3,5-Dichloro-4-ethoxyphenyl)methanol, this could involve:

Reaction Optimization: Automated synthesis platforms, controlled by AI, can perform high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature) to rapidly identify the optimal parameters for synthesizing or derivatizing the compound. mdpi.com This minimizes resource consumption and human error. wiley.com

De Novo Design: AI can be used to design new molecules based on the this compound scaffold, predicting their biological activity or material properties before they are ever synthesized.

The integration of these technologies promises to reduce the time and cost associated with research and development, making the exploration of this chemical space more efficient and innovative. mdpi.com

| AI/ML Application | Potential Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | Identification of more efficient and sustainable multi-step synthesis routes. nih.gov |